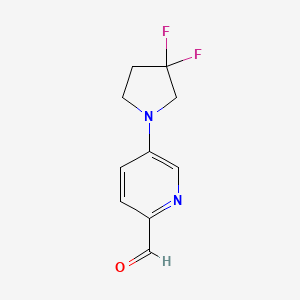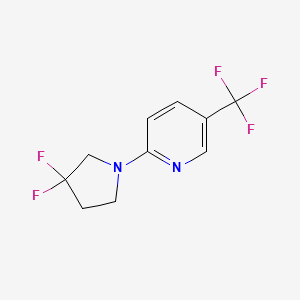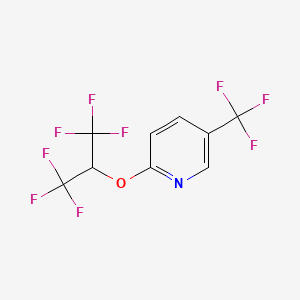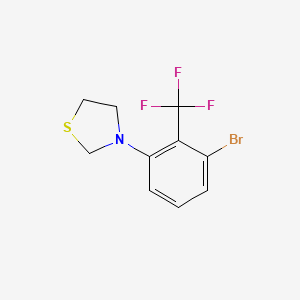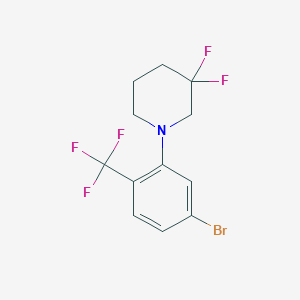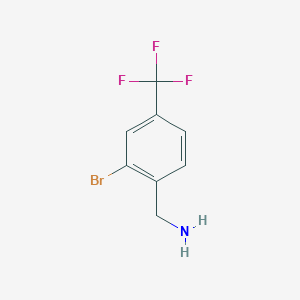
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine
Descripción general
Descripción
“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the molecular formula C8H7BrF3N . It is typically stored in a refrigerator and is available in the form of a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 . This indicates the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 254.05 . It is a colorless to pale-yellow to yellow-brown liquid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Pincer Palladacycles : Research by Roffe et al. (2016) highlighted the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their catalytic applications, demonstrating good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state.
Chemical Synthesis Techniques
- Isoindole-1-Thiones Synthesis : Kobayashi et al. (2013) described the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from (2-bromophenyl)methanamine, showing good yields in the process. (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Organic Chemistry
- Benzylation Reactions : A study by Colgan, Müller‐Bunz, & McGarrigle (2016) noted the formation of a specific amine as a by-product in benzylation reactions involving benzyl bromide, which impacted certain catalyzed glycosylations.
- Ruthenium Complexes in Hydrogenation : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to create ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation of acetophenone derivatives. (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Biochemistry and Pharmacology
- Anticancer Activity : Mbugua et al. (2020) reported on new palladium and platinum complexes based on Schiff base ligands involving phenylmethanamine derivatives, which demonstrated significant anticancer activity and DNA-binding affinity. (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).
Chemistry of Materials
- Chemical Shift Sensitivity in NMR Studies : Ye et al. (2015) explored the chemical shift sensitivity of various trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide, to optimize resolution in 19F NMR studies of proteins. (Ye, Larda, Li, Manglik, & Prosser, 2015).
Advanced Material Science
- Lanthanide Complexes for Luminescence and Magnetism : Chu et al. (2018) synthesized lanthanide complexes using a derivative of 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol, exhibiting properties like slow magnetization relaxation and photo-luminescence. (Chu, Zhang, Chang, Nie, Cui, & Gao, 2018).
Safety and Hazards
“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZOQOLDWTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




